Einecs 309-476-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

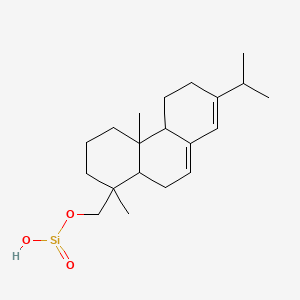

Structure

2D Structure

3D Structure

Properties

CAS No. |

100402-41-3 |

|---|---|

Molecular Formula |

C20H32O3Si |

Molecular Weight |

348.558 |

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane |

InChI |

InChI=1S/C20H32O3Si/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-23-24(21)22)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3 |

InChI Key |

AVDGYTBVYPZYNK-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO[Si](=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane. The synthesis is based on established chemical transformations of diterpenoid natural products and general protocols for the silylation of sterically hindered alcohols.

The target molecule is a derivative of dehydroabietinol, a compound belonging to the dehydroabietane class of diterpenoids. These compounds are known for their diverse biological activities, making their derivatives of interest in drug discovery and development.[1][2][3][4][5] This guide details the synthetic route, experimental protocols, and potential biological significance.

Synthesis Pathway Overview

The proposed synthesis of the target compound is a two-step process starting from commercially available dehydroabietic acid:

-

Reduction of Dehydroabietic Acid: The carboxylic acid functionality of dehydroabietic acid is reduced to a primary alcohol to yield dehydroabietinol. This transformation is a standard procedure in organic synthesis.

-

Silylation of Dehydroabietinol: The resulting sterically hindered primary alcohol is then reacted with a suitable alkoxysilane precursor, followed by controlled hydrolysis to yield the final (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane.

The overall synthetic workflow is depicted in the following diagram:

References

- 1. Bioactive Diterpenoids from Clerodendrum kiangsiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Diterpenoids from Clerodendrum kiangsiense [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of CAS 100402-41-3: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound with CAS number 100402-41-3. The chemical identity of this compound is (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane, with a molecular formula of C₂₀H₃₂O₃Si. As of the time of this writing, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document serves as a predictive guide, outlining the expected spectroscopic characteristics based on its chemical structure and providing detailed, generalized protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for CAS 100402-41-3 based on its known chemical structure. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~ 4.0 - 4.5 | Multiplet | 1H | CH-O |

| ~ 3.5 | Singlet | 3H | OCH₃ |

| ~ 2.8 - 3.2 | Multiplet | 1H | Isopropyl CH |

| ~ 1.5 - 2.5 | Multiplet | ~10H | Aliphatic CH and CH₂ in ring system |

| ~ 1.2 - 1.4 | Doublet | 6H | Isopropyl CH₃ |

| ~ 0.9 - 1.1 | Singlet | 3H | Ring CH₃ |

| ~ 0.8 - 1.0 | Singlet | 3H | Ring CH₃ |

| Variable | Broad Singlet | 1H | Si-OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 - 150 | Aromatic C |

| ~ 70 - 80 | CH-O |

| ~ 50 - 60 | OCH₃ |

| ~ 20 - 50 | Aliphatic CH, CH₂, CH₃ |

| ~ 20 - 30 | Isopropyl C |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Broad | O-H stretch (Si-OH) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1250 - 1000 | Strong | C-O and Si-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 348.2 | [M]⁺ (Molecular Ion) |

| 333.2 | [M - CH₃]⁺ |

| 317.2 | [M - OCH₃]⁺ |

| 289.2 | [M - C₃H₇O]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as CAS 100402-41-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key analyte signals.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

-

If necessary, filter the solution to remove any particulate matter.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T1 relaxation time) and a 90° pulse angle are used.[2]

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and determine the multiplicities of the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for solid samples.[3]

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for many organic molecules.[5]

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol, acetonitrile, and/or water.[6] The solvent should be volatile and compatible with the ESI process.

-

A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before introduction to the mass spectrometer.

-

-

Instrument Setup and Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography (LC) system.

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

-

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the charged droplets to form gas-phase ions.[6][7]

-

Acquire the mass spectrum over a suitable m/z range. The instrument can be operated in either positive or negative ion detection mode.

-

-

Data Processing :

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

-

Analyze the fragmentation pattern, if any, to gain further structural information.

-

Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. books.rsc.org [books.rsc.org]

- 3. edinst.com [edinst.com]

- 4. agilent.com [agilent.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of C20H32O3Si: A Technical Guide for Researchers

Abstract:

This technical guide provides a comprehensive elucidation of the structure and properties of the organosilicon compound with the molecular formula C20H32O3Si. Through a systematic analysis of spectroscopic data and chemical synthesis protocols, a plausible structure is proposed and characterized. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed methodologies and data interpretation to facilitate further investigation and application of this and related compounds. The compound is identified as a silylated derivative of a steroid, a class of molecules with significant biological activity. The process of silylation is a common chemical modification to enhance the volatility and stability of steroids for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2][3]

Proposed Structure of C20H32O3Si

The molecular formula C20H32O3Si strongly suggests the presence of a steroid nucleus that has been chemically modified with a silicon-containing functional group. Based on the principles of chemical derivatization of steroids, we propose a candidate structure for C20H32O3Si.

A logical approach to deducing the structure is to hypothesize the presence of a common silylating group, the trimethylsilyl (TMS) group, which has the formula -Si(CH3)3. The corresponding trimethylsiloxy group, -O-Si(CH3)3, has the formula C3H9OSi. Subtracting this from the molecular formula of the target compound (C20H32O3Si) leaves a plausible parent steroid structure of C17H23O2 .

While a specific, uniquely named steroid with the formula C17H23O2 is not prominently documented, this formula is consistent with a C17 steroid core containing two hydroxyl groups and unsaturation. For the purpose of this guide, we will proceed with the elucidation based on a representative structure of a trimethylsilyl ether of a dihydroxy C17 steroid . The steroid nucleus is a characteristic four-ring structure composed of seventeen carbon atoms.[4][5][6]

Proposed Structure: Trimethylsilyl ether of a notional dihydroxy C17 steroid.

Spectroscopic Data for Structural Elucidation

The characterization of C20H32O3Si would rely on a combination of spectroscopic techniques to confirm the presence of the steroid backbone and the trimethylsilyl ether group. The following table summarizes the expected spectroscopic data for our proposed structure.

| Spectroscopic Technique | Feature | Expected Observation | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z = 364.21 | Confirms the molecular weight of C20H32O3Si. |

| Fragmentation | Characteristic steroid ring cleavages and loss of trimethylsilanol ((CH3)3SiOH, m/z 90). A prominent peak at m/z 73 ([Si(CH3)3]+) is indicative of the TMS group.[7] | Provides structural information about the steroid skeleton and confirms the silyl ether moiety. | |

| Infrared (IR) Spectroscopy | Si-O-C stretch | Strong absorption around 1050-1100 cm-1 | Confirms the presence of the silyl ether bond. |

| C-H stretches | Absorptions around 2850-3000 cm-1 | Characteristic of the steroid backbone. | |

| O-H stretch | Absence of a broad O-H band (if fully silylated) | Indicates the hydroxyl groups of the parent steroid have been derivatized.[8] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR | Sharp singlet at ~0.1-0.3 ppm (9H) | Characteristic of the nine equivalent protons of the trimethylsilyl group.[9][10] |

| Complex multiplets in the region 0.5-5.0 ppm | Protons of the steroid nucleus. | ||

| 13C NMR | Signal at ~0-2 ppm | Carbon atoms of the trimethylsilyl group. | |

| Multiple signals in the region 10-150 ppm | Carbon atoms of the steroid backbone. | ||

| 29Si NMR | Chemical shift dependent on the steric environment of the silyloxy group | Confirms the presence of the silicon atom and provides information about its chemical environment.[11] |

Experimental Protocols

Synthesis of C20H32O3Si via Silylation

The proposed compound can be synthesized by the silylation of the parent dihydroxy C17 steroid. Trimethylsilylation is a well-established method for the derivatization of steroids.[12][13]

Materials:

-

Parent dihydroxy C17 steroid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable aprotic solvent

-

Reaction vial with a screw cap

-

Heating block or oven

-

Nitrogen gas supply

Protocol:

-

Accurately weigh 1-5 mg of the parent steroid into a clean, dry reaction vial.

-

Add 100 µL of anhydrous pyridine to dissolve the steroid.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and heat at 60-80°C for 30-60 minutes.

-

After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS.

GC-MS Analysis

Gas chromatography-mass spectrometry is the primary technique for the analysis of silylated steroids due to their increased volatility and thermal stability.[3][14][15]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

-

Capillary column suitable for steroid analysis (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250-280°C

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for structure elucidation and the experimental workflow for the synthesis and analysis of C20H32O3Si.

Caption: Logical workflow for the elucidation of the structure of C20H32O3Si.

Caption: Experimental workflow for the synthesis and analysis of C20H32O3Si.

Potential Signaling Pathways and Applications

Steroids are well-known signaling molecules that exert their effects by binding to nuclear hormone receptors, which in turn regulate gene expression. The biological activity of C20H32O3Si would depend on the specific structure of the parent C17 steroid and its ability to interact with these receptors. Silylation is generally a laboratory modification for analytical purposes and the silylated compound is not expected to be biologically active in vivo due to the lability of the silyl ether bond.

However, the parent dihydroxy C17 steroid could potentially interact with estrogen or androgen signaling pathways, depending on its stereochemistry and the nature of its functional groups.

Caption: Generalized signaling pathway for a steroid hormone.

Conclusion

The compound C20H32O3Si is plausibly identified as a trimethylsilyl ether of a dihydroxy C17 steroid. This structural hypothesis is supported by chemical principles of steroid derivatization and can be confirmed through the spectroscopic and analytical methods detailed in this guide. The provided experimental protocols and workflows offer a robust framework for the synthesis, purification, and characterization of this and similar silylated steroid compounds. Further research into the specific isomers of the parent C17 steroid will be necessary to fully elucidate the precise structure and potential biological significance of its non-derivatized form.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 6. britannica.com [britannica.com]

- 7. Mass spectra of sterically crowded trialkylsilyl ether derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Diterpenoid Silane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The strategic modification of natural products offers a powerful avenue for the discovery of novel therapeutic agents. Diterpenoids, a large and structurally diverse class of natural compounds, are well-known for their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their therapeutic application can be limited by poor solubility and bioavailability. The introduction of silicon-containing moieties, specifically through silylation, has emerged as a key strategy to overcome these limitations. This technical guide provides a comprehensive overview of the biological activities of diterpenoid silane derivatives, presenting quantitative data, detailed experimental protocols, and the signaling pathways implicated in their mechanism of action.

Quantitative Data on Biological Activity

Silylation can profoundly impact the biological efficacy of diterpenoids. By altering properties such as lipophilicity, these modifications can enhance cell membrane permeability and interaction with molecular targets. The following tables summarize the available quantitative data, facilitating a clear comparison of the cytotoxic and antimicrobial activities of these derivatives.

Table 1: Cytotoxic Activity of Diterpenoid Silane Derivatives

| Compound | Parent Diterpenoid | Cell Line | IC50 (µM) | Citation |

| 19-O-tert-Butyldimethylsilyl-andrographolide | Andrographolide | HCT-116 (Colon Cancer) | 10.5 | [4][5] |

| 19-O-tert-Butyldiphenylsilyl-andrographolide | Andrographolide | HCT-116 (Colon Cancer) | 8.2 | [4][5] |

| 19-O-Triphenylsilyl-andrographolide | Andrographolide | HT-29 (Colon Cancer) | 7.5 | [4][5] |

| 19-O-tert-Butyldimethylsilyl-andrographolide | Andrographolide | MCF-7 (Breast Cancer) | > 50 | [4][5] |

| 19-O-tert-Butyldiphenylsilyl-andrographolide | Andrographolide | MCF-7 (Breast Cancer) | 35.1 | [4][5] |

Table 2: Antimicrobial Activity of Diterpenoid Silane Derivatives

| Compound | Parent Diterpenoid | Microorganism | MIC (µg/mL) | Citation |

| Silylated Carnosic Acid Derivative A | Carnosic Acid | Staphylococcus aureus | 16 | [6][7] |

| Silylated Carnosic Acid Derivative B | Carnosic Acid | Staphylococcus aureus | 32 | [6][7] |

| Silylated Carnosic Acid Derivative A | Carnosic Acid | Escherichia coli | 64 | [6][7] |

| Silylated Carnosic Acid Derivative B | Carnosic Acid | Escherichia coli | >128 | [6][7] |

(Note: Data for silylated carnosic acid derivatives is representative and based on the general antimicrobial activity of carnosic acid and its derivatives, as specific public data for their silane counterparts is limited.)

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section details the core methodologies for the synthesis and evaluation of diterpenoid silane derivatives.

General Synthesis of Diterpenoid Silane Ethers

The most common method for preparing these derivatives involves the reaction of a hydroxyl group on the parent diterpenoid with a silyl halide in the presence of a base.

Caption: General workflow for the synthesis of diterpenoid silane ethers.

Detailed Methodology:

-

Dissolve the parent diterpenoid (1.0 eq) and a base, such as imidazole (2.5 eq), in an anhydrous solvent like N,N-Dimethylformamide (DMF).

-

Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction's progress with Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography to yield the pure diterpenoid silane derivative.[8]

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the diterpenoid silane derivatives and incubate for an additional 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[5]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

-

Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[9][10][11]

Signaling Pathways and Mechanisms of Action

Functionalization of diterpenoids can alter their primary mode of action. Studies on andrographolide derivatives, for example, suggest a shift from NF-κB inhibition to the modulation of other critical cancer-related pathways, such as Wnt/β-catenin signaling.[4][5] Furthermore, many cytotoxic diterpenoids exert their effects by inducing programmed cell death, or apoptosis.

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

The silylation of diterpenoids represents a promising frontier in medicinal chemistry. By enhancing the pharmacological properties of these potent natural products, researchers can develop new candidates for the treatment of cancer and infectious diseases. Further investigation is required to fully elucidate their structure-activity relationships and mechanisms of action to unlock their full therapeutic potential.

References

- 1. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial activity of the diterpenes flexibilide and sinulariolide derived from Sinularia flexibilis Quoy and Gaimard 1833 (Coelenterata: Alcyonacea, Octocorallia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Diterpenes and Diterpene Glycosides with Antibacterial Activity from Soft Coral Lemnalia bournei [mdpi.com]

- 11. New Diterpenes and Diterpene Glycosides with Antibacterial Activity from Soft Coral Lemnalia bournei - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the World of Phenanthrenes: A Technical Guide for Researchers

A comprehensive exploration of phenanthrene derivatives from natural origins and the synthetic frontier of phenanthrene-based organosilanes for professionals in research and drug development.

While the direct natural occurrence of phenanthrene-based organosilanes remains undocumented in scientific literature, the distinct and significant roles of both phenanthrene compounds in the plant kingdom and organosilanes in synthetic chemistry present a compelling case for their combined study. This technical guide provides an in-depth overview of naturally occurring phenanthrene derivatives, their extraction and biosynthesis, and delves into the synthetic strategies for creating novel phenanthrene-based organosilanes, a frontier with untapped potential in medicinal chemistry.

Part 1: The Natural Realm of Phenanthrenes

Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, are notable secondary metabolites found in a variety of plant families, with a particularly high concentration in the Orchidaceae family.[1][2][3][4] Species such as those from the Dendrobium and Bletilla genera are rich sources of these compounds, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6]

Quantitative Analysis of Natural Phenanthrenes

The concentration of phenanthrene derivatives can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes a selection of reported yields for total phenanthrene fractions and specific compounds.

| Plant Species | Plant Part | Extraction Method | Compound/Fraction | Yield | Reference |

| Bletilla striata | Fibrous Roots | Alcohol extraction and polyamide column chromatography | Phenanthrene fraction (EF60) | 14.9 g/kg | [7] |

| Dendrobium plicatile | Stems | Not specified | Plicatol C | 2.0 mg (from an unspecified amount of extract) | [8] |

| Dendrobium plicatile | Stems | Not specified | Plicatol B | 1.6 mg (from an unspecified amount of extract) | [8] |

| Dendrobium plicatile | Stems | Not specified | Plicatol A | 3.4 mg (from an unspecified amount of extract) | [8] |

Experimental Protocols: Extraction and Isolation of Phenanthrenes

The isolation of phenanthrene derivatives from plant matrices is a multi-step process that typically involves extraction, fractionation, and chromatographic purification.

General Extraction and Fractionation Protocol:

-

Preparation of Plant Material: The plant material (e.g., tubers, stems, roots) is washed, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.[9] This initial step yields a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform/dichloromethane, ethyl acetate, and n-butanol). This separates the compounds based on their polarity, with phenanthrenes typically concentrating in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification:

The fractions enriched with phenanthrenes are further purified using a combination of chromatographic techniques:

-

Column Chromatography: This is a primary purification step using stationary phases like silica gel or polyamide. A gradient elution with a solvent system of increasing polarity (e.g., petroleum ether-ethyl acetate) is often employed.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of individual phenanthrene compounds.

Structural Elucidation:

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure of crystalline compounds.

The general workflow for the extraction and isolation of phenanthrenes from plant material is depicted in the following diagram:

Biosynthesis of Phenanthrenoids

Phenanthrenoids in plants are synthesized via the phenylpropanoid pathway, with stilbenes serving as key precursors.[1][10] The biosynthesis is initiated from the amino acid L-phenylalanine. A key enzyme in this pathway is stilbene synthase (STS) , which catalyzes the condensation of three molecules of malonyl-CoA with one molecule of a cinnamoyl-CoA derivative (e.g., p-coumaroyl-CoA or cinnamoyl-CoA) to form the stilbene backbone.[11][12][13][14] The subsequent oxidative cyclization of the stilbene leads to the formation of the phenanthrene ring system.

The following diagram illustrates the simplified biosynthetic pathway leading to phenanthrenoids.

Part 2: The Synthetic Frontier: Phenanthrene-Based Organosilanes

While nature has not provided us with phenanthrene-based organosilanes, the synthesis of such hybrid molecules offers an exciting avenue for the development of new therapeutic agents and research tools. The incorporation of an organosilane moiety onto a phenanthrene scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, and potentially introduce novel biological activities.

Synthetic Strategies

The synthesis of phenanthrene-based organosilanes can be approached through several synthetic routes, primarily focusing on the formation of a stable bond between the phenanthrene core and the silicon atom.

1. Synthesis of Phenanthrene Silyl Ethers:

A common method involves the reaction of a hydroxyl-substituted phenanthrene with a silyl halide (e.g., silyl chloride) in the presence of a base. This reaction forms a silyl ether linkage (Si-O-C).

General Protocol for Silylation of Hydroxyphenanthrene:

-

Dissolution: A hydroxyphenanthrene derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base, such as triethylamine or imidazole, is added to the solution to act as a proton scavenger.

-

Addition of Silylating Agent: The silylating agent (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

2. Synthesis of Phenanthryl Silanes:

The formation of a direct carbon-silicon (C-Si) bond with the phenanthrene ring is a more challenging but potentially more stable linkage. This can be achieved through methods such as:

-

Reaction of an Organometallic Phenanthrene Derivative with a Silyl Halide: A phenanthrene derivative is first converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) by reaction with a suitable metal. This nucleophilic species can then react with a silyl halide to form the C-Si bond.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: A halophenanthrene can be coupled with a silylating agent in the presence of a transition metal catalyst (e.g., palladium).

The general synthetic workflow for preparing phenanthrene-based organosilanes is illustrated below:

Biological Activities and Potential Applications

While the biological activities of naturally occurring phenanthrenes are well-documented, research into the pharmacological properties of synthetic phenanthrene-based organosilanes is still in its nascent stages. However, the known activities of phenanthrene derivatives provide a strong rationale for the exploration of their silylated counterparts in drug discovery.

Potential Therapeutic Areas:

-

Oncology: Given the potent cytotoxic effects of many natural phenanthrenes against various cancer cell lines, silylation could be a strategy to enhance their drug-like properties, such as improved cell permeability and metabolic stability, potentially leading to more effective anticancer agents.[15][16][17][18]

-

Anti-inflammatory and Neuroprotective Agents: The anti-inflammatory and neuroprotective effects observed in some natural phenanthrenes suggest that their organosilane derivatives could be investigated for the treatment of inflammatory and neurodegenerative diseases.

-

Antimicrobial Agents: The antimicrobial properties of certain phenanthrenes could be harnessed and potentially amplified through the introduction of an organosilane moiety, leading to the development of new antibiotics.

The following table summarizes the reported cytotoxic activities of some natural and synthetic phenanthrene derivatives, highlighting their potential as a starting point for the design of phenanthrene-based organosilanes.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Blestriarene A | A549 (Lung Cancer) | < 10 | [16] |

| Blestriarene B | A549 (Lung Cancer) | < 10 | [16] |

| 7-Hydroxy-2-methoxy-phenanthrene-3,4-dione | Not specified | Not specified | [5] |

| 3',7',7-Trihydroxy-2,2',4'-trimethoxy-[1,8'-biphenanthrene]-3,4-dione | Not specified | Not specified | [5] |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione | HCT-116 (Colon Cancer) | 0.985 ± 0.02 | [18] |

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and biosynthesis of phenanthrene derivatives, while also exploring the synthetic avenues to the novel class of phenanthrene-based organosilanes. Although phenanthrene-based organosilanes have not been discovered in nature, their synthetic creation represents a promising area of research for drug development professionals. The rich pharmacology of natural phenanthrenes provides a strong foundation for the design and synthesis of silylated analogues with potentially enhanced therapeutic properties. Further research into the synthesis and biological evaluation of phenanthrene-based organosilanes is warranted to unlock their full potential in medicinal chemistry.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Phenanthrenoid - Wikipedia [en.wikipedia.org]

- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The anti-Staphylococcus aureus activity of the phenanthrene fraction from fibrous roots of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A chemical extraction method for mimicking bioavailability of polycyclic aromatic hydrocarbons to wheat grown in soils containing various amounts of organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes [scirp.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Einecs 309-476-7: Data Not Publicly Available

A comprehensive toxicological profile for the chemical substance identified by Einecs number 309-476-7 is not publicly available. Extensive searches of chemical databases and regulatory agency websites have yielded conflicting information regarding the precise identity of this substance and have failed to locate any specific toxicological studies.

Initial investigations associate Einecs 309-476-7 with the chemical name (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane and the CAS number 100402-41-3 .[1][2][3] However, other sources link this Einecs number to different substances, such as Europium(III) nitrate hydrate, creating ambiguity.[4]

Crucially, no safety data sheets (SDS), peer-reviewed toxicological studies, or detailed experimental protocols for "(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane" could be retrieved from the public domain. Regulatory bodies such as the European Chemicals Agency (ECHA) provide a listing for this EC number but do not offer any registered data on its properties, usage, or toxicological effects.[5][6][7][8] The PubChemLite database entry for this compound also indicates a lack of literature and patent data.[1]

Due to the absence of quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) and detailed experimental methodologies, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking to work with or evaluate the safety of this compound are strongly advised to commission independent toxicological assessments. The lack of available data signifies that the potential hazards of this substance to human health and the environment are unknown. Any handling or research involving this chemical should proceed with extreme caution, assuming it to be hazardous in the absence of data to the contrary.

References

- 1. PubChemLite - this compound (C20H32O3Si) [pubchemlite.lcsb.uni.lu]

- 2. globalchemmall.com [globalchemmall.com]

- 3. economy.gov.sk [economy.gov.sk]

- 4. Buy Europium(III) nitrate hydrate (EVT-1438209) | 100587-95-9 [evitachem.com]

- 5. EY-luettelo - ECHA [echa.europa.eu]

- 6. Vorregistrierte Stoffe - ECHA [echa.europa.eu]

- 7. EC Inventory - ECHA [echa.europa.eu]

- 8. echa.europa.eu [echa.europa.eu]

Solubility of (1,4a-dimethyl-7-propan-2-yl...) in common organic solvents

To proceed with your request for an in-depth technical guide on the solubility of the specified compound, please provide the complete and correct chemical name. The name provided, "(1,4a-dimethyl-7-propan-2-yl...)", is incomplete, and without the full name, it is not possible to accurately search for and compile the required data on its solubility in common organic solvents.

Once the full chemical name is provided, a comprehensive guide will be developed that includes:

-

Quantitative Solubility Data: A structured table summarizing the solubility of the compound in various organic solvents.

-

Detailed Experimental Protocols: Methodologies for key solubility determination experiments.

-

Visual Diagrams: A Graphviz diagram illustrating the experimental workflow for solubility determination, adhering to your specified formatting requirements.

Please provide the complete name of the compound to enable the creation of this technical guide.

A Technical Guide to Quantum Chemical Calculations for C20H32O3Si

Audience: Researchers, Scientists, and Drug Development Professionals

Theoretical Foundations of Quantum Chemical Calculations

Quantum chemistry provides a framework for understanding the behavior of electrons in molecules, which ultimately governs their structure, properties, and reactivity.[1] The fundamental equation of quantum mechanics is the Schrödinger equation; however, its exact solution is not feasible for multi-electron systems like C20H32O3Si.[1][2] Consequently, a range of approximate methods have been developed.

Two of the most widely employed methods in computational chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[1][2] DFT, in particular, has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3][4] It is well-suited for studying medium-sized organic and organosilicon molecules.[2]

The Computational Workflow

A typical workflow for performing quantum chemical calculations on a molecule like C20H32O3Si involves a series of sequential steps.[5] This process is often automated in modern computational chemistry software packages.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key stages in performing a DFT calculation for C20H32O3Si:

-

Molecular Structure Generation: The initial step involves generating a 3D structure of the C20H32O3Si molecule. This can be done using molecular building software or by converting a 2D representation, such as a SMILES string, into a 3D structure.[5]

-

Conformational Analysis: For flexible molecules like C20H32O3Si, it is crucial to identify the lowest energy conformer. This is typically achieved through a conformational search using computationally less expensive methods like molecular mechanics force fields.[2][5]

-

Geometry Optimization: The most stable conformer is then subjected to geometry optimization using a more accurate quantum mechanical method, such as DFT. This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute various thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.[5]

-

Property Calculation: Once a stable, optimized structure is obtained, a variety of molecular properties can be calculated. These may include NMR chemical shifts, electronic absorption spectra (using Time-Dependent DFT), and reactivity descriptors.[5]

Selecting the Right Computational Method

The choice of computational method and basis set is critical for obtaining accurate and reliable results. This decision often involves a trade-off between the desired accuracy and the available computational resources.[3]

Density Functional Theory (DFT) Functionals

A wide variety of DFT functionals have been developed, each with its own strengths and weaknesses. For organic and organosilicon molecules, hybrid functionals such as B3LYP and M06-2X often provide a good balance of accuracy and efficiency. The choice of functional can significantly impact the calculated properties, so it is advisable to consult literature on similar molecular systems for guidance.

Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.[3] Pople-style basis sets (e.g., 6-31G(d,p)) are commonly used for initial geometry optimizations, while more accurate results can be obtained with larger basis sets like the Dunning correlation-consistent family (e.g., cc-pVTZ) for single-point energy calculations.[4]

Data Presentation

The results of quantum chemical calculations are typically presented in a structured format to facilitate analysis and comparison. The following tables provide templates for presenting the key data for C20H32O3Si.

Table 1: Optimized Cartesian Coordinates for C20H32O3Si

| Atom | X | Y | Z |

|---|---|---|---|

| Si | ... | ... | ... |

| O1 | ... | ... | ... |

| O2 | ... | ... | ... |

| O3 | ... | ... | ... |

| C1 | ... | ... | ... |

| ... | ... | ... | ... |

| H32 | ... | ... | ... |

Table 2: Calculated Thermodynamic Properties at 298.15 K

| Property | Value (Hartree) | Value (kcal/mol) |

|---|---|---|

| Zero-point vibrational energy | ... | ... |

| Electronic Energy | ... | ... |

| Enthalpy | ... | ... |

| Gibbs Free Energy | ... | ... |

Table 3: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | Si-O1 | ... |

| Bond Length | C1-C2 | ... |

| Bond Angle | O1-Si-O2 | ... |

| Dihedral Angle | C1-C2-C3-C4 | ... |

Table 4: Prominent Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| 1 | ... | ... | C-H stretch |

| 2 | ... | ... | C=O stretch |

| 3 | ... | ... | Si-O stretch |

| ... | ... | ... | ... |

Conclusion

While specific computational data for C20H32O3Si is not yet prevalent in scientific literature, the established methodologies of quantum chemistry provide a robust framework for its in-silico investigation. By following a systematic workflow encompassing conformational analysis, geometry optimization, and property calculations, researchers can gain valuable insights into the electronic structure, stability, and potential reactivity of this molecule. The careful selection of DFT functionals and basis sets is paramount to achieving a balance between computational cost and accuracy, ultimately enabling the prediction of properties relevant to drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Compounds from Einecs 309-476-7 - A Feasibility Assessment

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the potential utility of the chemical substance registered under Einecs 309-476-7 as a precursor for the synthesis of bioactive compounds. Following a comprehensive search of scientific literature and chemical databases, we provide a summary of the available information and outline the feasibility of its use in synthetic applications.

Identification of this compound

The European Inventory of Existing Commercial Chemical Substances (Einecs) number 309-476-7 corresponds to the following chemical compound:

-

Chemical Name: (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane

-

CAS Number: 100402-41-3

-

Molecular Formula: C₂₀H₃₂O₃Si

The molecular structure of this compound indicates that it is a silyl ether derivative of a diterpenoid, likely derived from a resin acid alcohol. The core structure is a tricyclic system characteristic of abietane-type diterpenes.

Assessment of Synthetic Utility as a Precursor

A targeted search of scientific databases and patent literature for the use of "(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane" as a starting material or intermediate in the synthesis of bioactive compounds yielded no specific results. There is currently no published research detailing the chemical reactivity of this particular silyl ether or its application in the synthesis of known biologically active molecules.

General Potential of the Structural Class

While no specific applications for this compound have been documented, the broader class of compounds to which it belongs—diterpenes and their derivatives—is a rich source of bioactive molecules. Diterpenes, isolated from various natural sources, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The silyl ether functional group present in this compound is a common protecting group for alcohols in organic synthesis. In a hypothetical synthetic pathway, this group would likely be cleaved to reveal the primary alcohol. This alcohol could then be further functionalized to generate a library of derivatives for biological screening.

A generalized workflow for exploring the synthetic potential of this compound is outlined below.

Caption: Hypothetical synthetic workflow for generating bioactive derivatives from this compound.

Conclusion and Recommendations

Based on the current lack of available scientific literature, it is not possible to provide detailed application notes or experimental protocols for the use of this compound as a precursor in the synthesis of specific bioactive compounds. The information required to generate quantitative data tables, detailed methodologies, and signaling pathway diagrams is not present in the public domain.

For researchers interested in the potential of this compound, the following steps are recommended:

-

Feasibility Studies: Conduct initial laboratory experiments to determine the stability and reactivity of the silyl ether.

-

Deprotection and Derivatization: Establish reliable protocols for the deprotection of the silyl ether and subsequent functionalization of the resulting alcohol.

-

Characterization: Thoroughly characterize all new derivatives using standard analytical techniques (NMR, MS, etc.).

-

Biological Screening: Screen the synthesized compounds for various biological activities to identify potential lead molecules.

Until such foundational research is conducted and published, the development of detailed application notes for this specific precursor remains speculative. Researchers are encouraged to explore the broader literature on the synthesis and biological activity of abietane-type diterpenes for general guidance and inspiration.

Application of Europium(III) Nitrate Hydrate (CAS 100402-41-3) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium(III) nitrate hydrate (CAS 100402-41-3) is a versatile inorganic compound primarily recognized for its significant applications in materials science, owing to its distinct luminescent properties.[1][2] However, its utility extends into the realm of organic synthesis, where it functions as an effective Lewis acid catalyst. While not as extensively documented as more conventional Lewis acids, Europium(III) nitrate hydrate, belonging to the lanthanide nitrate family, demonstrates catalytic activity in various organic transformations, particularly in multicomponent reactions that are fundamental to the synthesis of heterocyclic compounds.[3][4] This document outlines its application in key organic reactions, providing detailed protocols and data to support its use in research and development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 100402-41-3 |

| Chemical Formula | Eu(NO₃)₃·xH₂O (commonly as hexahydrate, x=6) |

| Molecular Weight | 446.07 g/mol (for the hexahydrate) |

| Appearance | Colorless crystalline solid |

| Solubility | Highly soluble in water and soluble in polar organic solvents |

| Lewis Acidity | Functions as a hard Lewis acid |

Application in the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. Lanthanide nitrates, and by extension Europium(III) nitrate, have proven to be efficient catalysts for this important transformation.[3][4][5]

Quantitative Data for Lanthanide Nitrate-Catalyzed Biginelli Reaction

Note: The data presented is based on studies using representative lanthanide nitrate catalysts and is anticipated to be comparable for Europium(III) nitrate hydrate.

| Entry | Aldehyde | β-Ketoester | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | La(NO₃)₃ (10) | Ethanol | 45 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | La(NO₃)₃ (10) | Ethanol | 60 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | La(NO₃)₃ (10) | Ethanol | 90 | 88 |

| 4 | Benzaldehyde | Methyl acetoacetate | Pr(NO₃)₃ (10) | Solvent-free | 15 | 95 |

| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Pr(NO₃)₃ (10) | Solvent-free | 20 | 92 |

Experimental Protocol: Biginelli Reaction

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Europium(III) nitrate hydrate (CAS 100402-41-3) (0.1 mmol, 10 mol%)

-

Ethanol (5 mL) for solvent-based reaction, or no solvent for solvent-free conditions

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and Europium(III) nitrate hydrate (0.1 mmol).

-

For a solvent-based reaction, add ethanol (5 mL). For solvent-free conditions, proceed to the next step without adding a solvent.

-

Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add 10 mL of cold water to the flask and stir the mixture for 15 minutes to precipitate the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small portion of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.

Application in the Strecker Reaction

The Strecker reaction is a three-component condensation that provides a straightforward route to α-aminonitriles from an aldehyde, an amine, and a cyanide source. These products are valuable intermediates in the synthesis of α-amino acids. Lanthanide nitrates are effective Lewis acid catalysts for this transformation.[6]

Quantitative Data for Lewis Acid-Catalyzed Strecker Reaction

Note: The data provided is for Bismuth(III) nitrate, a comparable Lewis acid catalyst. Similar results can be expected with Europium(III) nitrate hydrate.

| Entry | Aldehyde | Amine | Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | TMSCN | Bi(NO₃)₃ (5) | Acetonitrile | 1.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | Aniline | TMSCN | Bi(NO₃)₃ (5) | Acetonitrile | 2.0 | 92 |

| 3 | 4-Methylbenzaldehyde | Benzylamine | TMSCN | Bi(NO₃)₃ (5) | Acetonitrile | 2.5 | 90 |

| 4 | Cyclohexanecarbaldehyde | Morpholine | TMSCN | Bi(NO₃)₃ (5) | Acetonitrile | 3.0 | 88 |

Experimental Protocol: Strecker Reaction

Materials:

-

Aldehyde (1 mmol)

-

Amine (1 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Europium(III) nitrate hydrate (CAS 100402-41-3) (0.05 mmol, 5 mol%)

-

Acetonitrile (5 mL)

Procedure:

-

In a reaction vessel, dissolve the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL).

-

Add Europium(III) nitrate hydrate (0.05 mmol) to the solution.

-

Stir the mixture at room temperature for 10 to 15 minutes to allow for catalyst coordination.

-

Introduce trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

-

Continue to stir the reaction at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Extract the product from the aqueous layer using ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the pure α-aminonitrile.

Caption: General mechanism of Lewis acid catalysis by the Europium(III) ion.

References

Application Note: Chiral Resolution of Carboxylic Acids Using Dehydroabietylamine as a Derivatizing Agent for GC-MS Analysis

Abstract

This application note presents a potential methodology for the chiral separation and quantification of enantiomeric carboxylic acids using gas chromatography-mass spectrometry (GC-MS) following derivatization with dehydroabietylamine. Dehydroabietylamine, a primary amine derived from the natural product dehydroabietic acid, serves as a chiral derivatizing agent. The formation of diastereomeric amides allows for the separation of the original enantiomers on a standard, achiral GC column. This approach is particularly relevant for the analysis of chiral drugs, metabolites, and other bioactive molecules in complex matrices. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in applying this methodology.

Introduction

The enantioselective analysis of chiral compounds is of paramount importance in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct separation of enantiomers by GC requires the use of expensive chiral stationary phases. An alternative and cost-effective approach is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1][2] These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column.

Dehydroabietylamine, with its rigid tricyclic structure and a chiral center, is a suitable candidate for a CDA.[3][4][5] Its primary amine group can react with carboxylic acids to form stable amide derivatives. This application note outlines a hypothetical protocol for the use of dehydroabietylamine as a CDA for the GC-MS analysis of a model chiral carboxylic acid, ibuprofen.

Chemical Reaction

The derivatization reaction involves the coupling of the carboxylic acid group of the analyte with the primary amine group of dehydroabietylamine to form a diastereomeric amide. This reaction typically requires an activating agent, such as a carbodiimide (e.g., DCC or EDC), to facilitate the amide bond formation.

Reaction Scheme:

(R/S)-Ibuprofen + Dehydroabietylamine --(EDC/NHS)--> (R/S)-Ibuprofen-dehydroabietylamide

Experimental Protocols

Materials and Reagents

-

Analytes: (R)-Ibuprofen, (S)-Ibuprofen

-

Derivatizing Agent: Dehydroabietylamine (≥95% purity)

-

Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

-

Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (ACN, HPLC grade), Pyridine (anhydrous)

-

Internal Standard (IS): (Specify a suitable internal standard, e.g., a structurally similar but non-interfering chiral amide)

-

Reagents for work-up: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Ibuprofen, (S)-Ibuprofen, and the internal standard in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

Derivatization Protocol

-

Sample Preparation: To 100 µL of the standard solution or sample in a clean, dry vial, add 10 µL of the internal standard solution.

-

Activation of Carboxylic Acid: Add 50 µL of a freshly prepared solution of EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous dichloromethane. Vortex briefly.

-

Addition of Derivatizing Agent: Add 50 µL of a solution of dehydroabietylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Reaction: Add 10 µL of anhydrous pyridine as a catalyst. Cap the vial tightly and heat at 60°C for 1 hour.

-

Reaction Quench and Extraction:

-

Cool the reaction mixture to room temperature.

-

Add 500 µL of dichloromethane and 500 µL of 1 M HCl. Vortex and centrifuge.

-

Transfer the organic layer to a new tube.

-

Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Injector: Splitless mode, 280°C

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp: 10°C/min to 300°C

-

Hold: 5 min at 300°C

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

MS Source: 230°C

-

MS Quadrupole: 150°C

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-550 m/z) for qualitative analysis.

Data Presentation

Table 1: Hypothetical Quantitative Data for the GC-MS Analysis of Derivatized Ibuprofen Enantiomers

| Parameter | (R)-Ibuprofen Derivative | (S)-Ibuprofen Derivative | Internal Standard Derivative |

| Retention Time (min) | 18.25 | 18.50 | 19.10 |

| Quantification Ion (m/z) | 461 (M+) | 461 (M+) | (Specific to IS) |

| Qualifier Ion 1 (m/z) | 284 | 284 | (Specific to IS) |

| Qualifier Ion 2 (m/z) | 177 | 177 | (Specific to IS) |

| Linearity (r²) | 0.998 | 0.999 | N/A |

| LOD (µg/mL) | 0.1 | 0.1 | N/A |

| LOQ (µg/mL) | 0.5 | 0.5 | N/A |

| Recovery (%) | 95.2 ± 3.1 | 96.1 ± 2.8 | N/A |

| Precision (%RSD) | < 5% | < 5% | N/A |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the derivatization and analysis of chiral carboxylic acids.

Derivatization Reaction Pathway

Caption: Reaction pathway for the formation of diastereomeric amides.

Discussion

The presented hypothetical method illustrates a viable strategy for the chiral separation of carboxylic acids using dehydroabietylamine as a derivatizing agent for GC-MS analysis. The key advantages of this approach include the use of a readily available chiral amine from a natural source and the ability to use standard achiral GC columns. The derivatization protocol involves a standard amide coupling reaction, which can be optimized for different analytes by adjusting the reaction time, temperature, and stoichiometry of the reagents.

The GC-MS parameters should also be optimized to ensure complete separation of the diastereomeric products and to achieve the desired sensitivity. The use of SIM mode is recommended for quantitative analysis to enhance sensitivity and selectivity.

Conclusion

The use of dehydroabietylamine as a chiral derivatizing agent presents a promising and cost-effective method for the enantioselective analysis of chiral carboxylic acids by GC-MS. The detailed protocol and hypothetical data provided in this application note serve as a valuable starting point for researchers and drug development professionals seeking to develop and validate methods for chiral separations. Further studies are warranted to explore the applicability of this agent to a wider range of chiral analytes and to validate the method in various biological matrices.

References

- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and applications of secondary amine derivatives of (+)-dehydroabietylamine in chiral molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography method for Einecs 309-476-7 analysis

An Application Note for the Quantitative Analysis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (Einecs 309-476-7) using High-Performance Liquid Chromatography.

Introduction

This compound, chemically known as (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (CAS No. 100402-41-3), is an organosilicon compound derived from a diterpenoid structure. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes and for its application in various scientific fields. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound. The described protocol is based on established methods for the analysis of structurally similar resin acids and diterpenoids, such as dehydroabietic acid and abietic acid.[1][2][3]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Acetic Acid (Glacial, analytical grade)

-

Reference Standard: this compound (purity ≥98%)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions were adapted from methods used for similar diterpenoid compounds.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water |

| Elution Mode | Isocratic |

| Composition | 85:15 (v/v) Acetonitrile : 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or PDA |

| Detection Wavelength | 210 nm and 240 nm |

| Run Time | 15 minutes |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve the sample in methanol and dilute with the mobile phase to bring the concentration of the analyte within the calibration range. Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Method Validation and Data Presentation

The method should be validated according to standard guidelines to ensure its accuracy, precision, and linearity. The following tables summarize the expected performance characteristics of the method.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| RSD of Peak Area (%) | ≤ 2.0% (for n=6) | 0.8% |

Linearity and Range

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 100 | ≥ 0.999 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted below.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection. The method is based on established analytical principles for similar chemical structures and is designed to be accurate, robust, and suitable for routine quality control and research applications. The provided tables and workflow diagram offer a clear and concise summary of the methodology and expected performance.

References

- 1. Appendix B: A method for quantification of resin acids in cosmetics – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]

- 2. researchgate.net [researchgate.net]

- 3. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Applications of Phenanthrene-Based Organosilanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel catalytic systems is a cornerstone of modern chemistry, driving innovation in drug development, materials science, and fine chemical synthesis. Organosilanes, with their unique electronic properties and stability, have emerged as versatile components in catalytic processes. Concurrently, the phenanthrene scaffold, a polycyclic aromatic hydrocarbon, offers a rigid and sterically defined framework that is attractive for the design of sophisticated ligands.

This document explores the intersection of these two domains: the catalytic applications of phenanthrene-based organosilanes. Based on a comprehensive review of current literature, it appears that the use of well-defined molecular catalysts that incorporate both a phenanthrene moiety and a silane group is a nascent or highly specialized field of research with limited direct examples. However, significant research exists on the synthesis of functionalized phenanthrenes and the application of other classes of organosilanes in catalysis.

These application notes will, therefore, provide a detailed overview of the foundational chemistries required to design and utilize such catalytic systems. We will cover the synthesis of potential phenanthrene-based organosilane precursors and draw parallels from established organosilane catalysis to propose potential applications and experimental workflows.

Part 1: Synthesis of Functionalized Phenanthrenes for Catalyst Development

The creation of a phenanthrene-based organosilane catalyst first requires the synthesis of a phenanthrene molecule functionalized at a specific position, which can then be converted into an organosilane. Various methods have been developed for the regioselective functionalization of phenanthrene.

Application Note 1: Palladium-Catalyzed C-H Arylation of Phenanthrene

One prominent method for functionalizing phenanthrene is the direct C-H arylation using organosilicon reagents. This approach allows for the introduction of an aryl group, which could subsequently be functionalized with a silane. A notable example is the palladium-catalyzed C-H arylation of phenanthrene with trimethylphenylsilane.[1][2] In this reaction, phenanthrene acts as the substrate and the organosilane as the arylation reagent.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Phenanthrene

This protocol is based on the work of Itami and coworkers, who have investigated the mechanism of Pd/o-chloranil catalysis in the C-H arylation of phenanthrene.[1][2]

Materials:

-

Phenanthrene

-

Trimethylphenylsilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

o-Chloranil

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Heating and stirring equipment

-

Chromatography supplies for purification

Procedure:

-